molecular formula C11H16N2 B1429188 2-Methyl-5-(piperidin-4-yl)pyridine CAS No. 1137950-06-1

2-Methyl-5-(piperidin-4-yl)pyridine

Cat. No.: B1429188
CAS No.: 1137950-06-1
M. Wt: 176.26 g/mol
InChI Key: SJBKQLWBVLXJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-5-(piperidin-4-yl)pyridine is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a piperidine moiety , which enhances its interaction with various biological targets. The combination of these two structural elements contributes to its unique pharmacological properties. The molecular formula is C12H16N2C_{12}H_{16}N_2, and it has a molecular weight of approximately 188.27 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor . Its structural characteristics allow it to interact with various biological pathways, potentially leading to therapeutic effects against conditions such as cancer and neurological disorders.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzyme systems, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Anti-Angiogenic Activity : Studies have highlighted its role in inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is critical in cancer progression.
  • DNA Cleavage : There is evidence suggesting that this compound can induce DNA cleavage, providing a mechanism for its potential anticancer properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value (µM) Cell Lines Tested Reference
Enzyme Inhibition10 - 20Various Enzymes
Anti-Angiogenic15HUVEC (Human Umbilical Vein Endothelial Cells)
DNA Cleavage25HeLa (Cervical Cancer)

Case Study 1: Anti-Cancer Potential

In a study examining the antiproliferative effects of various pyridine derivatives, including this compound, researchers found that this compound exhibited potent activity against several cancer cell lines, including HeLa and A549. The compound demonstrated an IC50 value of approximately 20 µM against these cell lines, indicating significant antiproliferative effects compared to other derivatives tested .

Case Study 2: Neurological Applications

Another study explored the dual action of piperidine-based compounds on histamine receptors and sigma receptors, highlighting the potential of this compound in treating neuropathic pain. The compound showed affinity values in the low nanomolar range for these receptors, suggesting its potential as a therapeutic agent for pain management .

Properties

IUPAC Name

2-methyl-5-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKQLWBVLXJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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